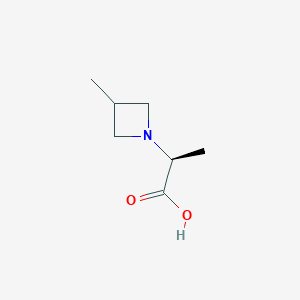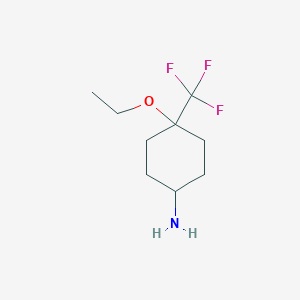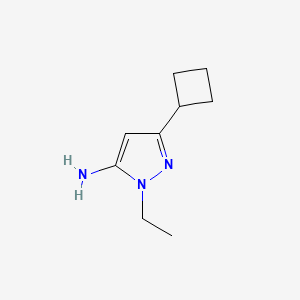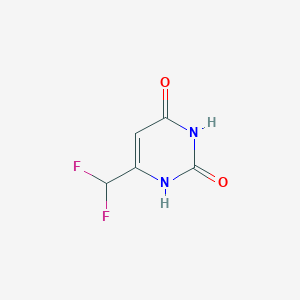
6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
Pyrimidine-2,4(1H,3H)-dione is a type of organic compound known as a pyrimidinedione, which is a pyrimidine with two ketone groups located at positions 2 and 4 . It’s a part of a larger class of compounds known as diphenylethers, which are aromatic compounds containing two benzene rings linked to each other through an ether group .
Synthesis Analysis
While specific synthesis methods for “6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione” are not available, there are general methods for synthesizing similar compounds. For instance, pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones can be synthesized by ball-milling without any catalyst .Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. The molecular formula of pyrimidine-2,4(1H,3H)-dione is C4H4N2O3 .Chemical Reactions Analysis
The chemical reactions involving pyrimidine-2,4(1H,3H)-dione derivatives can vary widely depending on the specific substituents present in the molecule. For instance, pyrimido[4,5-d]pyrimidine derivatives can be synthesized from 5-acetyl-4-aminopyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various methods such as melting point determination, solubility testing, etc. The molar mass of pyrimidine-2,4(1H,3H)-dione is 128.087 .Scientific Research Applications
Herbicidal Activities
6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds, closely related to 6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione, have been synthesized and shown to exhibit significant herbicidal activities. For example, certain derivatives demonstrated a 98% herbicidal activity against Brassica napus at specific concentrations (Yang Huazheng, 2013).
Synthesis and Structural Analysis
Research has focused on synthesizing various heterocycle derivatives of pyrimidine-2,4(1H,3H)-dione, including comprehensive structural, spectral, and computational analysis. This includes exploring the electronic structures, vibrational frequencies, and molecular electrostatic potential to understand their reactivity and potential applications (Abida Ashraf et al., 2019).
Crystal Structure
The crystal structure of 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione monohydrate has been studied, revealing intermolecular hydrogen bonds forming a ring dimer structure. This structural insight can aid in understanding its chemical behavior and potential for further applications (Gong-Chun Li et al., 2010).
Transformation into Pyrimido[4,5-d]pyrimidones
Research into transforming enaminouracil into substituted pyrimido[4,5-d]pyrimidones has been conducted, showing potential pathways for synthesizing novel compounds with this core structure (W. Hamama et al., 2012).
Antibacterial and Antifungal Activities
Bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4-diones, which are structurally related to this compound, have been synthesized and evaluated for their antibacterial and antifungal activities. Some compounds in this series have shown promising antimicrobial activity (A. Aksinenko et al., 2016).
Mechanism of Action
Mode of Action
It can be inferred from related compounds that it may inhibit the electron transport in mitochondrial complex i . This inhibition disrupts the energy production in the cells, leading to their death.
Biochemical Pathways
Based on its potential mode of action, it can be inferred that it affects the electron transport chain in the mitochondria, disrupting atp production and leading to cell death .
Result of Action
Based on its potential mode of action, it can be inferred that it disrupts the energy production in the cells, leading to their death .
Future Directions
properties
IUPAC Name |
6-(difluoromethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2O2/c6-4(7)2-1-3(10)9-5(11)8-2/h1,4H,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGVZFBXORDQBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



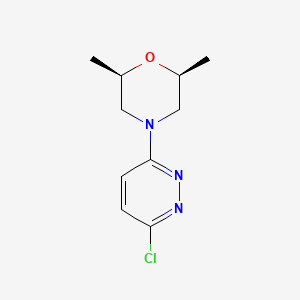
![Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate](/img/no-structure.png)
![(2R)-2-[(2,4-Dimethoxybenzyl)amino]propan-1-ol](/img/structure/B1474193.png)
![(1R,2R)-2-[(4-aminophenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474194.png)
![(1S,2S)-2-[(4-aminophenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474195.png)

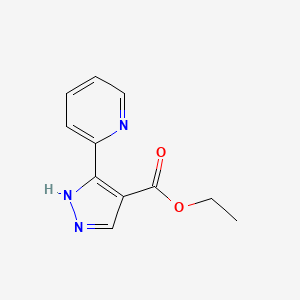
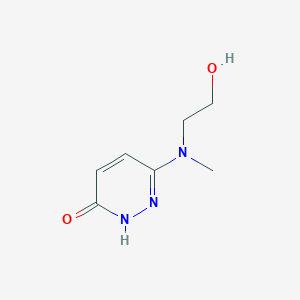
![tert-Butyl (3R)-3-[(6-chloro-5-ethyl-4-pyrimidinyl)amino]-1-piperidinecarboxylate](/img/structure/B1474202.png)
